7-methylguanosine
Overview
Description
7-methylguanosine: is a modified nucleoside found in RNA molecules. It is formed by the methylation of guanosine at the nitrogen-7 position. This modification is prevalent in various types of RNA, including messenger RNA, ribosomal RNA, and transfer RNA. This compound plays a crucial role in the regulation of gene expression and RNA stability, and it has been implicated in various biological processes and diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylguanosine typically involves the methylation of guanosine. One common method is the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific methyltransferases catalyze the methylation of guanosine. These enzymes are often derived from microbial sources and are used in bioreactors under controlled conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 7-methylguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 7-oxo derivatives, while substitution reactions can yield various substituted guanosine derivatives .
Scientific Research Applications
Chemistry: 7-methylguanosine is used as a model compound to study RNA modifications and their effects on RNA structure and function. It is also used in the development of analytical techniques for detecting RNA modifications .
Biology: In biological research, this compound is studied for its role in regulating gene expression and RNA stability. It is also used to investigate the mechanisms of RNA processing and modification .
Medicine: this compound has been implicated in various diseases, including cancer. It is studied for its potential as a biomarker for disease diagnosis and prognosis. Additionally, it is explored as a target for therapeutic interventions .
Industry: In the pharmaceutical industry, this compound is used in the development of RNA-based therapeutics and vaccines. It is also used in the production of modified RNA molecules for research and clinical applications .
Mechanism of Action
7-methylguanosine exerts its effects by influencing the structure and function of RNA molecules. The methylation at the nitrogen-7 position can affect RNA stability, translation efficiency, and interactions with proteins. The molecular targets of this compound include various RNA-binding proteins and enzymes involved in RNA processing and modification. The pathways involved in its action include the regulation of gene expression, RNA splicing, and RNA degradation .
Comparison with Similar Compounds
N6-Methyladenosine: Another common RNA modification that involves the methylation of adenosine at the nitrogen-6 position.
5-Methylcytosine: A modification where cytosine is methylated at the carbon-5 position.
N1-Methyladenosine: Involves the methylation of adenosine at the nitrogen-1 position.
Uniqueness: 7-methylguanosine is unique in its specific methylation site and its widespread occurrence in various types of RNA. Unlike other modifications, it is often found at the 5’ cap of messenger RNA, which plays a critical role in RNA stability and translation initiation. Its unique position and function make it a key player in the regulation of gene expression and RNA metabolism .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHAROSJZRTIOK-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O5+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22164-16-5 | |
Record name | NSC99363 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC54248 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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